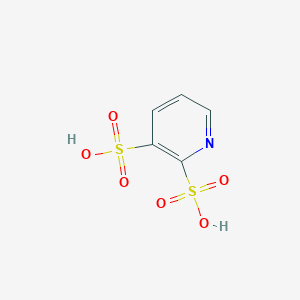![molecular formula C16H16ClFN2O2 B1621854 N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide CAS No. 243963-12-4](/img/structure/B1621854.png)
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Overview
Description
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenoxy group, a pyridyl ring, and a chlorinated dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient approach reported involves using polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method is noted for its moderate to good yields and excellent regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of organic synthesis, such as the use of appropriate reagents and reaction conditions, are likely applied on a larger scale to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the chloro group makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the reagents.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chloro group.
Scientific Research Applications
N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy and pyridyl groups may play a role in binding to target proteins or enzymes, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-Fluorophenoxy Substituted Zinc Phthalocyanine: A compound with similar fluorophenoxy and chloro groups, used in photodynamic therapy.
Other Fluorophenoxy Substituted N-Heterocycles: Compounds with similar structural motifs, often investigated for their unique chemical and biological properties.
Properties
IUPAC Name |
3-chloro-N-[6-(4-fluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-16(2,10-17)15(21)20-12-5-8-14(19-9-12)22-13-6-3-11(18)4-7-13/h3-9H,10H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRZSANHMMXUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CN=C(C=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381489 | |
| Record name | N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243963-12-4 | |
| Record name | N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


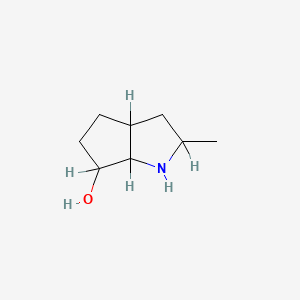
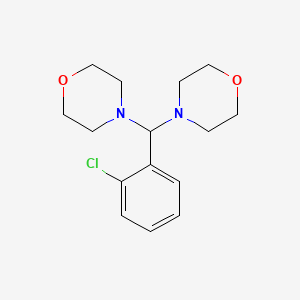
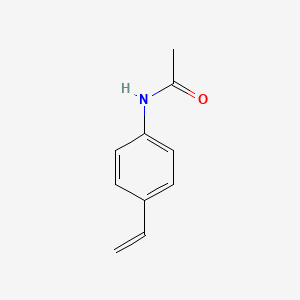
![Methyl 2-isocyanato-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B1621776.png)
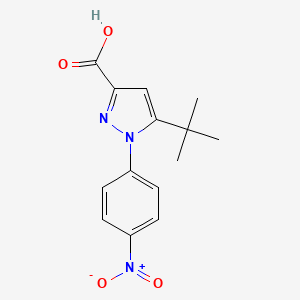
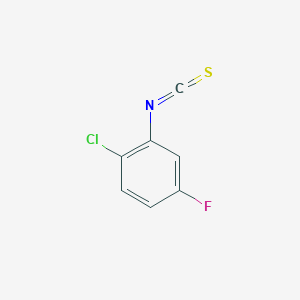



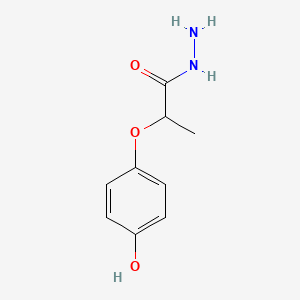
![p-Methylcalix[6]arene](/img/structure/B1621790.png)
![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)
![Ethyl 2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B1621792.png)
